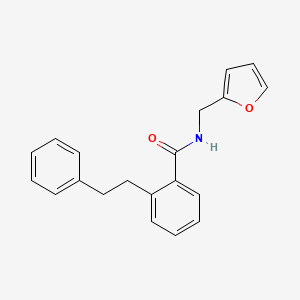![molecular formula C16H16BrN3O6S B3498006 2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B3498006.png)
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-methoxy-5-nitrophenyl)acetamide
Overview
Description
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-methoxy-5-nitrophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromophenyl group, a sulfonyl-methylamino linkage, and a methoxy-nitrophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-methoxy-5-nitrophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with methylamine to form 4-bromobenzenesulfonyl-methylamine. This intermediate is then reacted with 2-methoxy-5-nitrophenylacetic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.
Chemical Reactions Analysis
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-methoxy-5-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-methoxy-5-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-methoxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl-methylamino group can form hydrogen bonds with biological molecules, while the bromophenyl and methoxy-nitrophenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-methoxy-5-nitrophenyl)acetamide include:
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxy-5-nitrophenyl)acetamide: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
2-[(4-fluorophenyl)sulfonyl-methylamino]-N-(2-methoxy-5-nitrophenyl)acetamide: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.
2-[(4-methylphenyl)sulfonyl-methylamino]-N-(2-methoxy-5-nitrophenyl)acetamide: The methyl group can influence the compound’s steric properties and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
: Source : Source : Source : Source : Source
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-methoxy-5-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O6S/c1-19(27(24,25)13-6-3-11(17)4-7-13)10-16(21)18-14-9-12(20(22)23)5-8-15(14)26-2/h3-9H,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVQZDUEIUREBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B3497924.png)
![5-(2,3-dichlorophenyl)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B3497930.png)
![2-[(5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B3497937.png)
![2-(4-chlorophenyl)-N-[(2-fluoro-4-iodophenyl)carbamothioyl]acetamide](/img/structure/B3497943.png)
![N-(2-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B3497951.png)
![4-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B3497956.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B3497961.png)


![2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3497976.png)
![{4-[(3-iodobenzoyl)amino]phenoxy}acetic acid](/img/structure/B3497977.png)



